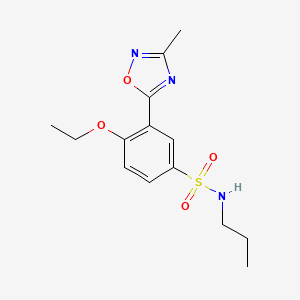
4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. It has also been shown to inhibit the growth of cancer cells by targeting various signaling pathways.
Biochemical and Physiological Effects:
4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in tumor cells. Additionally, this compound has been studied for its potential applications in treating various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide in lab experiments is its unique properties. This compound has been found to exhibit a wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, which makes it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research, including neuroscience and immunology. Finally, the synthesis of analogs of this compound may lead to the development of compounds with improved properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with propylamine and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to obtain a pure product. This synthesis method has been optimized to obtain a high yield of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential applications in drug development and as a tool for studying various biological processes.
Propiedades
IUPAC Name |
4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-4-8-15-22(18,19)11-6-7-13(20-5-2)12(9-11)14-16-10(3)17-21-14/h6-7,9,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYDZCLFSFBTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC)C2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)-N-propylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

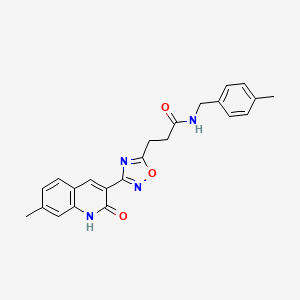
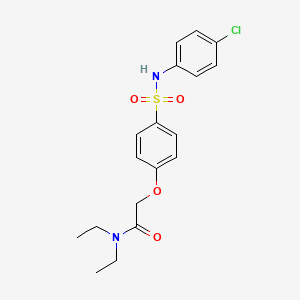
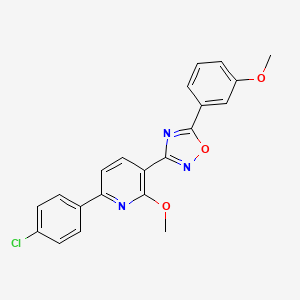
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

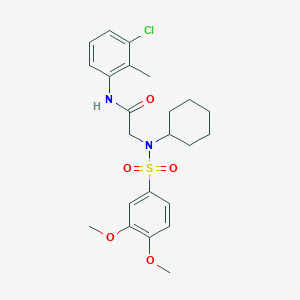
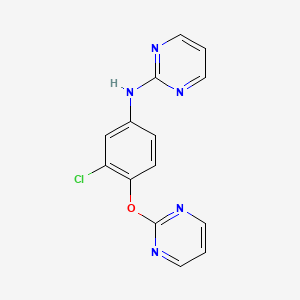
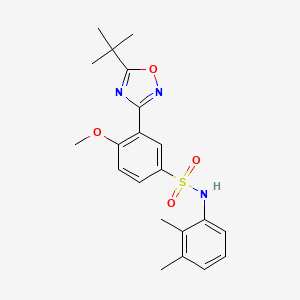
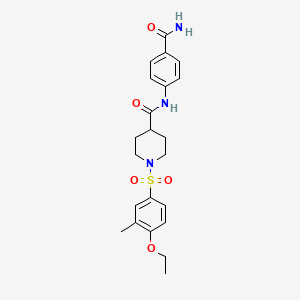
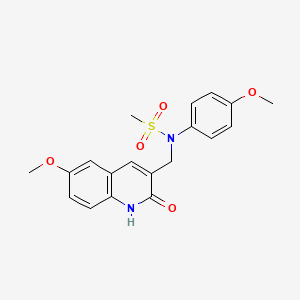
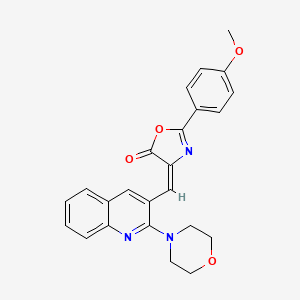
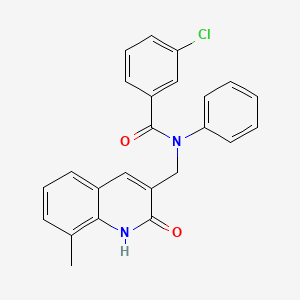
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
